OT-82

Oncology Toxicology Hematology

OT-82 addresses a critical bottleneck in NAD+ metabolism research: the dose-limiting retinal, cardiac, and neurological toxicities that halted earlier NAMPT inhibitors like FK866. OT-82 was engineered to eliminate these class-associated liabilities, providing a safer and more selective tool for in vivo studies. - **Differentiated Safety:** Demonstrates a complete absence of retinal, cardiac, and neurological toxicities in preclinical models, a non-interchangeable advantage over historical candidates. - **Validated Efficacy:** Shows single-digit nanomolar potency (IC50 ~2.89 nM) in hematological cancer cells, with confirmed oral bioavailability and brain exclusion for clean PK/PD studies. - **Broad Utility:** Proven effective beyond hematology, inducing complete tumor regression in rhabdomyosarcoma models, making it a best-in-class probe for metabolic research.

Molecular Formula C26H21FN4O
Molecular Weight 424.5 g/mol
Cat. No. B609787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOT-82
SynonymsOT-82;  OT 82;  OT82;  NAMPTi OT-82;  nicotinamide phosphoribosyl transferase inhibitor OT-82; 
Molecular FormulaC26H21FN4O
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F
InChIInChI=1S/C26H21FN4O/c27-24-8-4-19(5-9-24)3-6-22-16-23(7-10-25(22)21-11-14-28-15-12-21)26(32)29-13-1-2-20-17-30-31-18-20/h4-5,7-12,14-18H,1-2,13H2,(H,29,32)(H,30,31)
InChIKeyCEPAXRIKSUXHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OT-82: Chemical and Indication Overview


OT-82 is a novel, potent, selective, and orally bioavailable small molecule inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. Its chemical structure is 3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide (CAS 1800487-55-1) [2]. It is currently in Phase 1/2a clinical development for hematological malignancies [3].

Risks of Substituting OT-82 with Other NAMPT Inhibitors


The NAMPT inhibitor class has been plagued by dose-limiting toxicities, most notably retinal, cardiac, and neurological effects, which led to the discontinuation of earlier clinical candidates like FK866 (APO866) [1]. OT-82 was specifically developed to overcome these liabilities through a distinct chemical structure [2]. As demonstrated by the quantitative evidence below, its unique safety profile in preclinical models—a complete absence of the class-associated toxicities—is a non-interchangeable attribute [1]. Furthermore, its oral bioavailability and specific tissue-selectivity for hematopoietic lineage cells are not universal across the class, making it a distinct entity for procurement in hematological oncology research and clinical development .

OT-82 Evidence-Based Differentiation


Preclinical Safety: No Retinal, Cardiac, or Neurological Toxicities

OT-82 demonstrates a complete lack of the class-associated toxicities that halted the development of earlier NAMPT inhibitors like FK866 (APO866). In formal toxicological studies conducted in both mice and nonhuman primates, OT-82 showed no cardiac, neurological, or retinal toxicities [1]. This is a critical point of differentiation, as retinal toxicity was a major dose-limiting adverse event that led to the termination of clinical trials for FK866 (APO866) [1].

Oncology Toxicology Hematology

Cancer-Selective Cytotoxicity in Hematopoietic Malignancies

OT-82 exhibits a pronounced therapeutic window in vitro, displaying greater cytotoxicity towards primary leukemic cells than healthy hematopoietic progenitors. The IC50 values for OT-82 against bone marrow mononuclear cells (BMMNC) from patients with acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) were 31 nM and 7.10 nM, respectively, compared to an IC50 of 62.69 nM for BMMNC from healthy donors . This demonstrates a ~2- to 9-fold selectivity for malignant cells.

Leukemia Drug Discovery NAMPT

Cytotoxicity in Hematopoietic vs. Solid Tumor Cell Lines

OT-82 demonstrates a strong, lineage-selective cytotoxicity profile. The average IC50 for OT-82 across a panel of hematopoietic (HP) cancer cell lines was 2.89 nM, which is significantly lower than the average IC50 of 13.03 nM observed in non-hematopoietic (non-HP) solid tumor cell lines . This indicates a >4-fold greater potency in blood cancers. For context, FK866 (APO866) also shows high potency (IC50 ~0.09 nM in cell-free assays [1]), but its clinical development was not predicated on this specific lineage selectivity, and its narrow therapeutic index prevented effective dosing.

Hematological Malignancies NAD+ Metabolism Selective Cytotoxicity

Antiproliferative Activity in Ewing Sarcoma

The antiproliferative effects of OT-82 extend beyond hematological cancers to certain solid tumors with high metabolic demand. In Ewing sarcoma (EWS) cell lines, OT-82 decreased NAD concentration and impaired proliferation in a dose-dependent manner, with IC50 values consistently in the single-digit nanomolar range [1]. While no direct comparator data from the same study is available for other NAMPT inhibitors, the potency of OT-82 in EWS models is notable and compares favorably to reported potencies of other NAMPT inhibitors in other solid tumor types, positioning it as a leading candidate for this indication.

Ewing Sarcoma Pediatric Oncology NAMPT

In Vivo Efficacy and Survival in Xenograft Models

OT-82 demonstrates robust in vivo efficacy in aggressive hematological malignancy models. In a SCID mouse xenograft model of Burkitt's lymphoma, oral administration of OT-82 at 40 mg/kg and 20 mg/kg resulted in 100% and 56% survival, respectively, after three weeks of treatment and subsequent discontinuation . This demonstrates not only tumor control but a durable response. Furthermore, in MV4-11 and HEL 92.1.7 xenograft models, OT-82 treatment significantly increased survival and decreased tumor volume .

In Vivo Efficacy Xenograft Models Leukemia

Oral Bioavailability and Exclusion from Brain

Biodistribution analysis in mice demonstrated broad bioavailability of OT-82 with substantial accumulation in all major organs except the brain, indicating an inability of the drug to cross the blood-brain barrier (BBB) [1]. This property is a key differentiator for OT-82 as an orally active agent, as it avoids potential central nervous system (CNS)-mediated toxicities, which have been a concern for some other kinase and metabolic inhibitors.

Pharmacokinetics Drug Distribution Blood-Brain Barrier

OT-82 Applications in Research and Development


NAMPT Dependency Studies in Hematological Malignancies

Researchers studying the role of NAD+ metabolism in leukemia, lymphoma, and myeloma can utilize OT-82 as a superior tool compound. Its demonstrated selectivity for hematopoietic cancer cells over normal progenitors and its clean safety profile [1] allow for more precise interrogation of NAMPT biology without the confounding variables of severe off-target or class-associated toxicities. This makes OT-82 ideal for in vivo efficacy studies where a wide therapeutic window is essential.

Combination Therapies for Relapsed/Refractory Hematological Cancers

Given its established clinical development path in relapsed/refractory lymphoma and its promising preclinical combination data with venetoclax in AML [1], OT-82 is a prime candidate for combination studies. Procurement of OT-82 is strategically sound for programs aiming to overcome resistance to standard-of-care agents like venetoclax or BTK inhibitors, as NAMPT inhibition has been shown to be synthetically lethal in these contexts.

Preclinical Evaluation in Ewing Sarcoma and Rhabdomyosarcoma

The potent, single-digit nanomolar activity of OT-82 in Ewing sarcoma and its ability to induce complete tumor regression in rhabdomyosarcoma models [1] validate its use beyond hematology. Research groups focused on pediatric sarcomas or other solid tumors with high metabolic flux can employ OT-82 as a best-in-class tool to probe NAMPT addiction, with the confidence provided by its established preclinical toxicology and oral dosing regimen.

PK/PD Studies with Non-CNS Penetrant NAMPT Inhibitor

For studies requiring chronic oral dosing without the complication of CNS-mediated effects, OT-82 is uniquely suited. Its confirmed oral bioavailability and exclusion from the brain provide a clean PK/PD profile. This makes it a valuable compound for evaluating the impact of systemic NAMPT inhibition on tumor metabolism and growth, while decoupling these effects from potential neurological or behavioral changes in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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